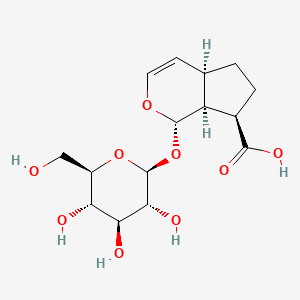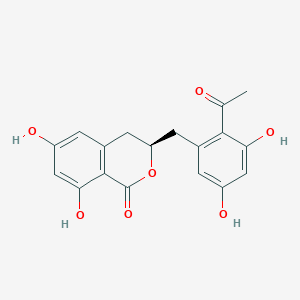
Feralolide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Feralolide is a natural product found in Aloe castellorum, Aloe sinkatana, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
Antiamnesic Effects
Feralolide, extracted from Aloe vera resin, exhibits notable antiamnesic effects. A study by Khan et al. (2023) found that it can ameliorate memory impairment induced by scopolamine in mice. The compound demonstrated significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes, and antioxidant activity. It improved memory performance in various tests, suggesting potential as a treatment for cognitive disorders like Alzheimer’s disease.
Anti-Cancer Properties
This compound has shown anti-proliferative effects on certain cancer cells. Rehman et al. (2017) reported that this compound, alongside another compound, was isolated from Aloe vera and tested for its effects on cancer cell growth. It displayed concentration-dependent antiproliferative effects on breast cancer and ovarian cancer cells, also demonstrating enzyme inhibition and weak antioxidant effects.
Potential SARS-CoV-2 Inhibition
A study exploring natural candidates to inhibit SARS-CoV-2 identified this compound as a potential inhibitor. Shaji & Das (2021) used molecular docking to assess Aloe vera compounds against the virus's Non-Structural Protein 16 (NSP-16). This compound was among the compounds that could bind strongly to the active site of NSP-16, indicating its potential as a natural candidate for COVID-19 treatment.
Eigenschaften
Molekularformel |
C18H16O7 |
|---|---|
Molekulargewicht |
344.3 g/mol |
IUPAC-Name |
(3R)-3-[(2-acetyl-3,5-dihydroxyphenyl)methyl]-6,8-dihydroxy-3,4-dihydroisochromen-1-one |
InChI |
InChI=1S/C18H16O7/c1-8(19)16-9(2-11(20)6-14(16)22)4-13-5-10-3-12(21)7-15(23)17(10)18(24)25-13/h2-3,6-7,13,20-23H,4-5H2,1H3/t13-/m1/s1 |
InChI-Schlüssel |
YAAJRTVBAVFJQG-CYBMUJFWSA-N |
Isomerische SMILES |
CC(=O)C1=C(C=C(C=C1O)O)C[C@@H]2CC3=C(C(=CC(=C3)O)O)C(=O)O2 |
SMILES |
CC(=O)C1=C(C=C(C=C1O)O)CC2CC3=C(C(=CC(=C3)O)O)C(=O)O2 |
Kanonische SMILES |
CC(=O)C1=C(C=C(C=C1O)O)CC2CC3=C(C(=CC(=C3)O)O)C(=O)O2 |
Synonyme |
feralolide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


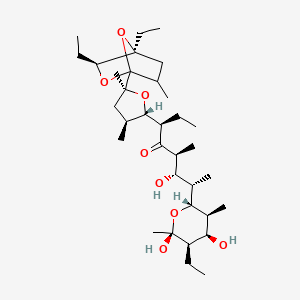

![2-[(2E)-3-phenylprop-2-enamido]acetate](/img/structure/B1230940.png)


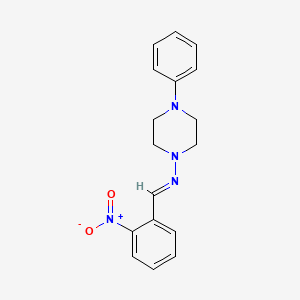
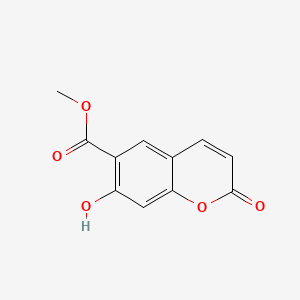
![6-acetyl-5-(2-methoxyphenyl)-7-methyl-2-(3,4,5-trimethoxybenzylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B1230947.png)
![methyl 5-[(E)-3-(3-chlorophenyl)prop-2-enoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B1230949.png)
![2-[(4E)-4-[(1-ethyl-2,5-dimethylpyrrol-3-yl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B1230951.png)
![1,2-Diphenyl-1-[4-[2-(dimethylamino) ethoxy]-phenyl] butane-4-OL](/img/structure/B1230952.png)
